3'-Bromo-2'-methoxy-biphenyl-2-OL
Description
3'-Bromo-2'-methoxy-biphenyl-2-ol is a brominated biphenyl derivative featuring a hydroxyl group at the 2-position of one benzene ring and a methoxy group at the 2'-position and a bromine atom at the 3'-position of the adjacent ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for drugs like Lusutrombopag, a thrombopoietin receptor agonist . Its structural attributes—aromatic bromine, methoxy, and hydroxyl groups—impart unique physicochemical properties and reactivity, making it valuable for medicinal chemistry and catalysis.
Properties
CAS No. |
201405-70-1 |
|---|---|
Molecular Formula |
C13H11BrO2 |
Molecular Weight |
279.13 g/mol |
IUPAC Name |
2-(3-bromo-2-methoxyphenyl)phenol |
InChI |
InChI=1S/C13H11BrO2/c1-16-13-10(6-4-7-11(13)14)9-5-2-3-8-12(9)15/h2-8,15H,1H3 |
InChI Key |
HAFGYMIBWICTQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Br)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2’-methoxy-biphenyl-2-OL typically involves the bromination of 2’-methoxy-biphenyl-2-OL. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 3’ position .
Industrial Production Methods
Industrial production of 3’-Bromo-2’-methoxy-biphenyl-2-OL follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is monitored using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-2’-methoxy-biphenyl-2-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.
Major Products Formed
Substitution: Formation of substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: Formation of 3’-Bromo-2’-methoxy-biphenyl-2-one.
Reduction: Formation of 2’-methoxy-biphenyl-2-OL.
Scientific Research Applications
3’-Bromo-2’-methoxy-biphenyl-2-OL is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Mechanism of Action
The mechanism of action of 3’-Bromo-2’-methoxy-biphenyl-2-OL involves its interaction with various molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to specific enzymes or receptors. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its interaction with target sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Positional Isomers and Substitution Patterns
Compounds with slight positional variations in substituents exhibit distinct properties. For example:
- 5-Bromo-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-3-ol (Similarity: 0.94, CAS: 1239591-03-7) differs by having fluorine at the 2'-position and bromine at the 5-position. Fluorine’s electronegativity enhances metabolic stability compared to the hydroxyl group in the target compound, while bromine’s position alters steric effects .
Table 1: Substituent Effects on Key Properties
| Compound | Bromine Position | Key Functional Groups | Notable Property |
|---|---|---|---|
| 3'-Bromo-2'-methoxy-biphenyl-2-ol | 3' | -OH, -OCH3, Br | High polarity, bioactive |
| 5-Bromo-2'-fluoro-3'-methoxy-biphenyl-3-ol | 5 | -OH, -OCH3, -F, Br | Enhanced metabolic stability |
| 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene | 1 | -OCH3, -F, Br, -CH3 | Reduced conjugation |
Biphenyl vs. Binaphthyl Derivatives
The binaphthyl analog 2',6-dimethoxy-[1,1'-binaphthalen]-2-ol (CAS: Not provided) shares methoxy and hydroxyl groups but features a naphthalene backbone. For instance, binaphthyl derivatives are widely used in asymmetric catalysis, whereas biphenyls like this compound are more common in drug intermediates due to their simpler synthesis .
Bromine’s Role in Stability and Hazard Profile
Brominated aromatics like Bromobenzene (UN 2514) are classified as hazardous due to toxicity and environmental persistence. However, this compound’s hydroxyl and methoxy groups may mitigate volatility and improve biodegradability compared to simpler bromobenzenes. This highlights the balance between bromine’s synthetic utility and safety considerations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3'-Bromo-2'-methoxy-biphenyl-2-OL?
- Methodological Answer : The compound can be synthesized via bromination of a pre-functionalized biphenyl precursor. For example, selective bromination at the 3'-position can be achieved using N-bromosuccinimide (NBS) under inert conditions (e.g., dry THF, 0–5°C) with catalytic FeCl₃ to enhance regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product. Validation using NMR (¹H/¹³C) and HPLC (≥98% purity) is critical .
Q. How do the bromine and methoxy substituents influence the compound’s reactivity?
- Methodological Answer : The bromine atom at the 3'-position increases electrophilic substitution reactivity, favoring cross-coupling reactions (e.g., Suzuki-Miyaura). The methoxy group at 2'-position acts as an electron-donating group, stabilizing intermediates in nucleophilic aromatic substitutions. Comparative studies with analogs (e.g., 2'-Bromo-4-Methoxybiphenyl) show that substituent positions directly affect reaction rates and product distributions .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm regiochemistry and substituent orientation (e.g., coupling patterns in aromatic protons).
- Mass Spectrometry (HRMS) : For molecular weight validation and isotopic pattern matching (Br introduces a distinct M+2 peak).
- X-ray Crystallography : To resolve ambiguities in solid-state conformation, especially for asymmetric biphenyl systems .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing this compound be addressed?
- Methodological Answer : Competing reactivity between bromine and methoxy groups requires careful optimization. For example, in Pd-catalyzed cross-couplings, ligands like SPhos enhance selectivity for bromine substitution over methoxy-directed pathways. Solvent effects (e.g., DMF vs. toluene) and temperature control (60–80°C) can further suppress side reactions . Kinetic studies using in-situ IR or HPLC monitoring are recommended to track reaction progress .
Q. What strategies resolve contradictions in reported biological activity data for halogenated biphenyls?
- Methodological Answer : Discrepancies often arise from impurities or isomerization during synthesis. Rigorous purification (e.g., recrystallization in ethanol/water mixtures) and chiral HPLC analysis are necessary to exclude confounding factors . For mechanistic studies, use isotopically labeled analogs (e.g., ¹³C-methoxy) to track metabolic pathways in vitro .
Q. How does the compound’s structure influence its interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking simulations suggest that the bromine atom enhances hydrophobic interactions with protein pockets, while the methoxy group participates in hydrogen bonding. Comparative assays with 3'-Chloro-2'-methoxy analogs show reduced binding affinity (ΔIC₅₀ = 2.3 μM), highlighting bromine’s role in target engagement . Fluorescence quenching assays (e.g., with tryptophan residues) can validate these interactions experimentally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
